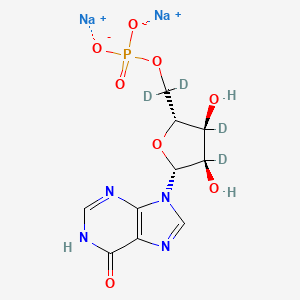
Inosinic Acid Sodium Salt-d4(major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosinic Acid Sodium Salt -d4(major) is a deuterated form of inosinic acid, a nucleotide that plays a crucial role in metabolism. It is commonly used as a flavor enhancer in the food industry and is known for its umami taste. The compound is a sodium salt derivative of inosinic acid, which is a ribonucleotide of hypoxanthine and the first nucleotide formed during the synthesis of purine nucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Inosinic Acid Sodium Salt -d4(major) can be synthesized through the deamination of adenosine monophosphate by AMP deaminase. The process involves the use of deuterated reagents to introduce deuterium atoms into the molecule. The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of Inosinic Acid Sodium Salt -d4(major) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of inosinic acid, which is then converted to its sodium salt form through a series of chemical reactions. The final product is purified and crystallized to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Inosinic Acid Sodium Salt -d4(major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthylate (XMP), which is further converted to guanosine monophosphate (GMP).
Reduction: Reduction reactions can convert inosinic acid to inosine.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different salts such as disodium inosinate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NAD+ for oxidation, reducing agents for reduction, and various bases for substitution reactions. The conditions typically involve controlled pH and temperature to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include guanosine monophosphate (GMP), inosine, and various inosinate salts such as disodium inosinate .
Applications De Recherche Scientifique
Inosinic Acid Sodium Salt -d4(major) has a wide range of scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the analysis of nucleotide metabolism.
Biology: Studied for its role in RNA editing and as a precursor in purine biosynthesis.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as an immunomodulatory agent.
Industry: Widely used as a flavor enhancer in the food industry, particularly in products requiring an umami taste
Mécanisme D'action
The mechanism of action of Inosinic Acid Sodium Salt -d4(major) involves its role as a precursor in purine biosynthesis. It is converted to inosine monophosphate (IMP), which is further metabolized to adenosine triphosphate (ATP) and guanosine triphosphate (GTP). These nucleotides are essential for various cellular processes, including energy transfer, signal transduction, and RNA synthesis. The compound also interacts with adenosine receptors, modulating various physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium Inosinate (E631): Another salt form of inosinic acid used as a flavor enhancer.
Dipotassium Inosinate (E632): Similar to disodium inosinate but with potassium ions.
Calcium Inosinate (E633): A calcium salt form used for similar purposes.
Uniqueness
Inosinic Acid Sodium Salt -d4(major) is unique due to its deuterated form, which makes it particularly useful in research applications involving mass spectrometry. The presence of deuterium atoms allows for more precise tracking and analysis of metabolic pathways compared to non-deuterated forms .
Propriétés
Formule moléculaire |
C10H11N4Na2O8P |
|---|---|
Poids moléculaire |
396.19 g/mol |
Nom IUPAC |
disodium;[dideuterio-[(2R,3S,4R,5R)-3,4-dideuterio-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i1D2,6D,7D;; |
Clé InChI |
AANLCWYVVNBGEE-XTNYJOOVSA-L |
SMILES isomérique |
[2H][C@]1([C@H](O[C@H]([C@]1([2H])O)N2C=NC3=C2N=CNC3=O)C([2H])([2H])OP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)

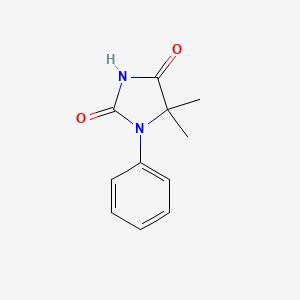
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
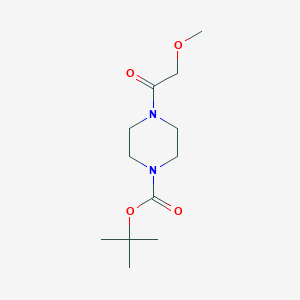
![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)

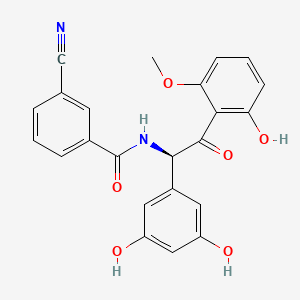
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride](/img/structure/B13846498.png)
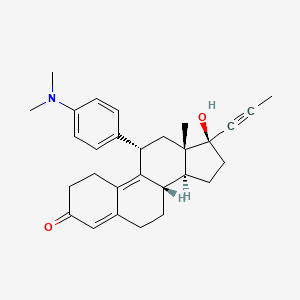


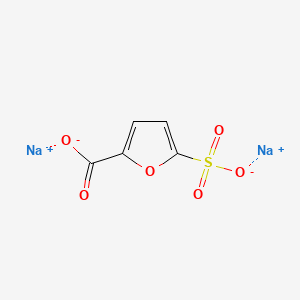
![2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane](/img/structure/B13846525.png)
